Methyl Indoline-6-carboxylate Exhibits Intermediate Lipophilicity Compared to Its Aromatic and Acid Analogs
Methyl indoline-6-carboxylate (LogP 1.5792) exhibits an intermediate lipophilicity profile that is strategically positioned between its more lipophilic aromatic analog, methyl indole-6-carboxylate (LogP 2.12), and its significantly more hydrophilic acid analog, indoline-6-carboxylic acid (LogP 0.56) [1]. This intermediate value is within the ideal range (LogP 1-3) for drug-like molecules, offering a balance between membrane permeability and aqueous solubility .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.5792 |
| Comparator Or Baseline | Methyl indole-6-carboxylate: LogP = 2.12; Indoline-6-carboxylic acid: LogP = 0.56 |
| Quantified Difference | ΔLogP (vs. aromatic) = -0.54; ΔLogP (vs. acid) = +1.02 |
| Conditions | ACD/Labs Percepta Platform (predicted values) |
Why This Matters
This intermediate LogP value may provide a superior starting point for optimizing ADME properties in drug discovery compared to analogs with extreme lipophilicity.
- [1] MolBase. Methyl 2,3-dihydro-1H-indole-6-carboxylate. LogP value of 1.5792. View Source
